Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate
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Overview
Description
Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate typically involves multi-step organic reactions. One common method starts with the reaction of 2-aminopyridine with 3-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazole ring. The final step involves esterification with ethyl bromoacetate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-aminopyridin-4-yl)acetate: Shares the pyridine and ethyl acetate moieties but lacks the thiazole ring.
4-(3-chlorophenyl)-1,3-thiazole derivatives: Similar thiazole ring structure but different substituents on the aromatic ring.
Uniqueness
Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate is unique due to its combination of the thiazole ring, pyridine ring, and chlorophenyl group. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
CAS No. |
365428-96-2 |
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Molecular Formula |
C18H16ClN3O2S |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
ethyl 2-[5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate |
InChI |
InChI=1S/C18H16ClN3O2S/c1-2-24-16(23)10-15-22-17(11-4-3-5-13(19)8-11)18(25-15)12-6-7-21-14(20)9-12/h3-9H,2,10H2,1H3,(H2,20,21) |
InChI Key |
GYQIGKZDJDXAKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(S1)C2=CC(=NC=C2)N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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